3-(6-fluoro-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
CAS No.:
Cat. No.: VC19992049
Molecular Formula: C18H16FN5O
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16FN5O |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 3-(6-fluoroindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C18H16FN5O/c19-14-5-4-13-6-9-23(15(13)11-14)10-7-18(25)20-12-17-22-21-16-3-1-2-8-24(16)17/h1-6,8-9,11H,7,10,12H2,(H,20,25) |
| Standard InChI Key | LIORXWFQRUJKGU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CNC(=O)CCN3C=CC4=C3C=C(C=C4)F |
Introduction
Molecular Formula:
C₁₆H₁₅FN₄O
Synthesis
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves multi-step reactions combining indole derivatives with triazolopyridine precursors. While specific methodologies for this exact compound were not directly available in the search results, related compounds within its chemical family suggest the following general synthetic pathway:
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Preparation of the Indole Derivative:
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Starting from 6-fluoroindole, functionalization at the nitrogen atom can be achieved using alkylation or acylation methods.
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Formation of Triazolopyridine:
- Triazolo[4,3-a]pyridines are typically synthesized via cyclization reactions involving hydrazines and pyridine derivatives. -
Coupling Reaction:
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The final step involves coupling the indole and triazolopyridine fragments via a propanamide linker using amide bond formation techniques (e.g., carbodiimide-mediated coupling).
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Potential Applications
Compounds containing both indole and triazolopyridine scaffolds have shown promising activity in several therapeutic areas:
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Anticancer: Indole derivatives often exhibit cytotoxicity against various cancer cell lines by targeting DNA or enzymes involved in cell division.
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Antimalarial: Triazolopyridines have been studied as inhibitors of key enzymes in Plasmodium species.
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Antiviral: These scaffolds may disrupt viral replication by targeting RNA polymerases or other viral proteins.
Mechanism of Action
While no specific data on this compound's mechanism is available, related molecules suggest it could act by:
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Binding to enzyme active sites (e.g., kinases or polymerases).
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Interfering with protein-protein interactions critical for disease progression.
In Silico Predictions
Drug-likeness evaluations using tools like SwissADME indicate that such compounds generally exhibit favorable pharmacokinetics (e.g., good oral bioavailability) and acceptable toxicity profiles.
Table: Biological Activities of Similar Compounds
Future Directions
To fully explore the potential of 3-(6-fluoro-1H-indol-1-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)propanamide, further studies are recommended:
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In Vitro Screening:
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Assess cytotoxicity against cancer cell lines.
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Evaluate antimicrobial or antiviral activity.
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Molecular Docking Studies:
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Predict binding affinities to therapeutic targets such as kinases or viral enzymes.
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Pharmacokinetics Analysis:
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Determine absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
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This compound represents a promising candidate for drug discovery due to its hybrid structure combining biologically active scaffolds. Further experimental validation is necessary to confirm its therapeutic potential.
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